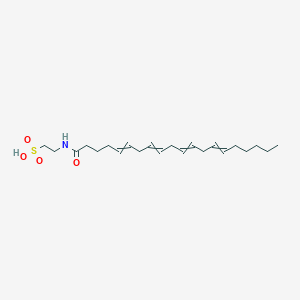
2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Arachidonoyl Taurine is a fatty acid-taurine conjugate derived from arachidonic acid. It is an endogenous compound found in various tissues and has been studied for its potential roles in physiological and pathological processes. This compound is known to interact with transient receptor potential vanilloid (TRPV) channels, particularly TRPV1 and TRPV4, and has been implicated in various biological functions, including pain modulation and synaptic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Arachidonoyl Taurine can be synthesized through the reaction of arachidonic acid with taurine. The reaction typically involves the activation of arachidonic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for N-Arachidonoyl Taurine are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Arachidonoyl Taurine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the double bonds present in the arachidonic acid moiety.
Substitution: N-Arachidonoyl Taurine can participate in substitution reactions, particularly at the amino or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of N-Arachidonoyl Taurine.
Reduction: Reduced forms of the compound with modified double bonds.
Substitution: Substituted derivatives with different functional groups attached to the amino or sulfonic acid groups.
Scientific Research Applications
Chemistry: It serves as a model compound for studying fatty acid conjugates and their interactions with biological molecules.
Mechanism of Action
N-Arachidonoyl Taurine exerts its effects primarily through the activation of TRPV channels, particularly TRPV1 and TRPV4. These channels are non-selective cation channels that allow the influx of calcium ions into cells. Activation of TRPV1 by N-Arachidonoyl Taurine leads to increased calcium flux, which in turn modulates synaptic transmission and other cellular processes. The compound also interacts with other molecular targets, including ion channels involved in cardiac function .
Comparison with Similar Compounds
Similar Compounds
N-Arachidonoyl Glycine: Another fatty acid conjugate with similar biological activities.
N-Oleoyl Taurine: A taurine conjugate with oleic acid, showing similar interactions with TRPV channels.
N-Palmitoyl Taurine: A taurine conjugate with palmitic acid, also interacting with TRPV channels.
Uniqueness
N-Arachidonoyl Taurine is unique due to its specific interaction with TRPV1 and TRPV4 channels, which are involved in pain modulation and synaptic transmission. Its ability to restore the function of mutant ion channels in long QT syndrome further highlights its therapeutic potential .
Properties
Molecular Formula |
C22H37NO4S |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-(icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27) |
InChI Key |
YUNYSWCRLRYOPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



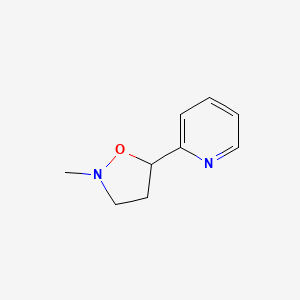

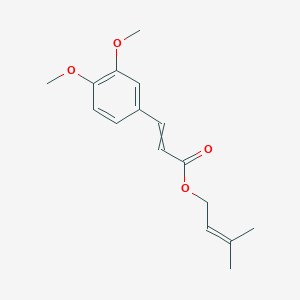
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
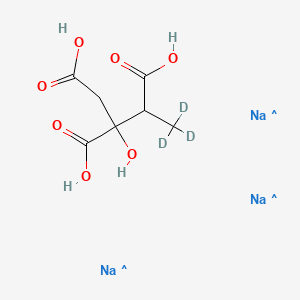
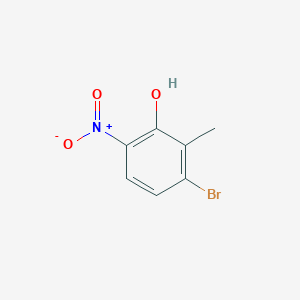
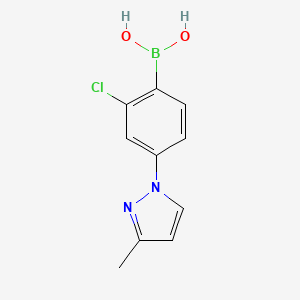
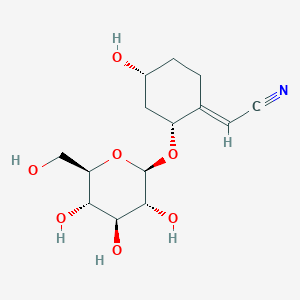
![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
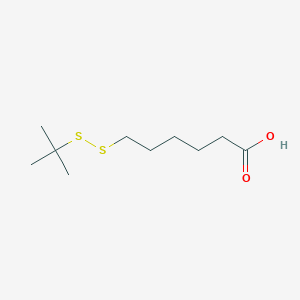
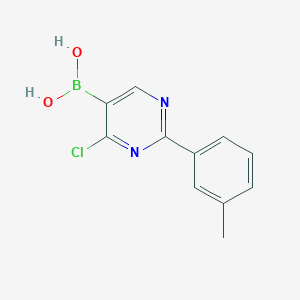
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083296.png)
![2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one](/img/structure/B14083300.png)
